2-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Overview
Description
2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen-containing rings in its structure imparts unique chemical properties that make it a valuable building block in synthetic chemistry.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with various targets, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
Action Environment
It is known that imidazole derivatives are stable under an inert atmosphere and at temperatures between 2-8°c .
Biochemical Analysis
Biochemical Properties
2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as acetate synthase, affecting the biosynthesis of branched-chain amino acids like valine, leucine, and isoleucine . These interactions can lead to the inhibition of protein synthesis, thereby influencing cellular functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can interfere with DNA synthesis and cell division, leading to altered cellular growth and function . This compound’s ability to modulate these critical cellular processes makes it a valuable tool in biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It primarily inhibits enzyme activity, such as acetate synthase, which disrupts the synthesis of essential amino acids and proteins . This inhibition can lead to changes in gene expression and cellular metabolism, highlighting the compound’s potential as a biochemical modulator.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound remains stable under specific conditions but may degrade over extended periods or under certain environmental factors . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of protein synthesis and cellular growth.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular apoptosis or necrosis . These dosage-dependent effects underscore the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amino acid synthesis. It interacts with enzymes like acetate synthase, influencing the metabolic flux and levels of metabolites such as valine, leucine, and isoleucine . These interactions can lead to significant alterations in cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, where it can exert its biochemical effects . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific cellular compartments or organelles, where it can interact with target biomolecules and modulate their activity . This precise localization is essential for the compound’s efficacy in biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-2-carbaldehyde with ethylenediamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: The nitrogen atoms in the imidazole and pyridine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives.
Scientific Research Applications
2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the design of enzyme inhibitors and receptor agonists/antagonists.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Similar structure but lacks the dihydro component.
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Contains a phenol group instead of a pyridine ring.
2-(4,5-Dihydro-1H-imidazol-2-yl)benzene: Features a benzene ring instead of a pyridine ring.
Uniqueness
2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine is unique due to the combination of the imidazole and pyridine rings, which imparts distinct electronic and steric properties. This combination allows for unique reactivity and interaction profiles, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-4H,5-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPSPXOWNGOEGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323297 | |
Record name | 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7471-05-8 | |
Record name | 7471-05-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403538 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the dihedral angle between the pyridine and imidazoline rings in the structure of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine?
A1: The abstract mentions that the pyridine and imidazoline rings in this compound are slightly twisted, forming a dihedral angle of 7.96° []. This twist suggests a lack of planarity in the molecule, which could impact its ability to interact with other molecules, such as potential biological targets. This non-planarity could arise from steric hindrance between the hydrogen atoms on the imidazoline ring and the lone pair electrons on the pyridine nitrogen. Understanding the molecule's three-dimensional shape is crucial for comprehending its potential reactivity and biological activity.
Q2: How do intermolecular interactions contribute to the crystal packing of this compound?
A2: The crystal structure of this compound is stabilized by a network of intermolecular interactions []. N—H⋯N hydrogen bonds link neighboring molecules, forming one-dimensional chains along the a-axis. Additionally, C—H⋯π and π–π interactions further contribute to the crystal packing stability. These interactions play a crucial role in determining the compound's physical properties, such as melting point and solubility.
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